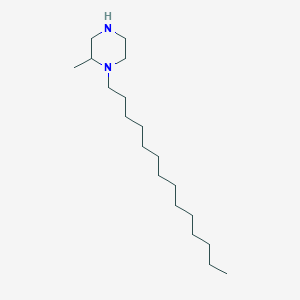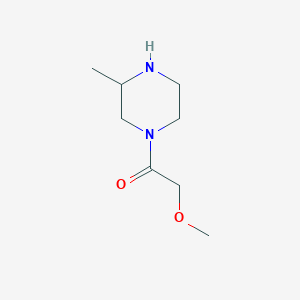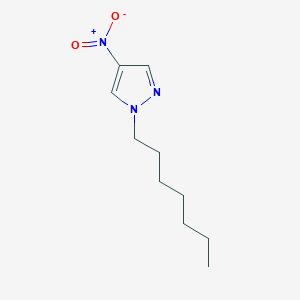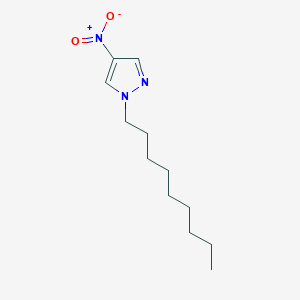![molecular formula C12H16F2N2 B6362443 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240580-49-7](/img/structure/B6362443.png)
1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), solubility, melting point, boiling point, and more . These properties can be determined through laboratory analysis.
科学的研究の応用
1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in various scientific research areas. It has been found to be useful in the study of biochemical processes, such as enzymatic reactions, and in the study of physiological processes, such as the regulation of cell signaling pathways. It has also been studied for its potential use as a drug target, as it has been found to have an affinity for certain receptors in the body. Additionally, it has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine is not fully understood, but it is believed to act as a modulator of various biochemical and physiological processes. It has been found to interact with certain receptors in the body, which can lead to the modulation of various cellular processes, such as gene expression and protein synthesis. Additionally, it has been found to interact with enzymes, which can lead to the modulation of various metabolic processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain receptors in the body, which can lead to the modulation of various cellular processes, such as gene expression and protein synthesis. Additionally, it has been found to interact with enzymes, which can lead to the modulation of various metabolic processes. It has also been found to have an affinity for certain receptors in the body, which can lead to the modulation of various physiological processes, such as the regulation of cell signaling pathways.
実験室実験の利点と制限
The use of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine in laboratory experiments has a variety of advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it has been found to have an affinity for certain receptors in the body, which can be useful in studies of drug targets and drug action.
However, there are also some limitations to using this compound in laboratory experiments. One of the limitations is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound is relatively new and has not been studied extensively, which can limit the amount of information available about the compound and its potential uses.
将来の方向性
The potential applications of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine are still being explored, and there are a variety of future directions that could be taken. One potential future direction is to further investigate the mechanism of action of this compound and to develop methods to more effectively utilize the compound in laboratory experiments. Additionally, further research could be conducted to explore the potential use of this compound as a drug target and to develop methods to more effectively utilize the compound in drug development. Furthermore, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential use of this compound in the study of biochemical and physiological processes, such as the regulation of cell signaling pathways.
合成法
1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine can be synthesized from 2,3-difluorophenylmethanol and 2-methylpiperazine in a three-step process. The first step involves the reaction of 2,3-difluorophenylmethanol with 2-methylpiperazine in aqueous solution to form the difluorophenylmethylpiperazine ester. The second step involves the hydrolysis of the ester to form the difluorophenylmethylpiperazine, which is then reacted with a base in the third step to form the desired product, 1-(2,3-difluorophenyl)methyl-2-methylpiperazine.
Safety and Hazards
特性
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAVNQSNWVRMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)


![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362462.png)